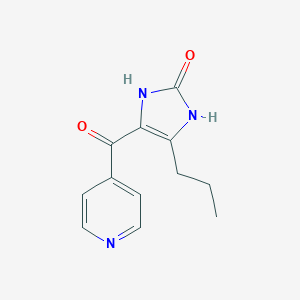
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one, also known as PPDI, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound belongs to the class of imidazolones and has been found to possess a wide range of biological properties.
作用机制
The mechanism of action of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one is not fully understood, but it is believed to involve the inhibition of several enzymes and the modulation of various signaling pathways. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to inhibit the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain and may improve cognitive function. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function.
实验室实验的优点和局限性
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of science. However, 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one also has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one. One area of interest is the development of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and viral infections. Another area of interest is the development of new synthetic methods for the production of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one and its derivatives. Finally, further studies are needed to fully understand the mechanism of action of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one and its potential applications in various fields of science.
合成方法
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one can be synthesized by reacting 4-pyridinecarboxaldehyde and 4-propyl-1,2-diaminobenzene with acetic anhydride and sodium acetate in acetic acid. The reaction proceeds at room temperature and the product is obtained in high yield after purification by recrystallization.
科学研究应用
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various fields of science. It has been found to possess a wide range of biological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
属性
CAS 编号 |
100791-05-7 |
|---|---|
产品名称 |
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one |
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
4-propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-9-10(15-12(17)14-9)11(16)8-4-6-13-7-5-8/h4-7H,2-3H2,1H3,(H2,14,15,17) |
InChI 键 |
FWLIOWXJGUVTDT-UHFFFAOYSA-N |
SMILES |
CCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
规范 SMILES |
CCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
同义词 |
2H-Imidazol-2-one, 1,3-dihydro-4-propyl-5-(4-pyridinylcarbonyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



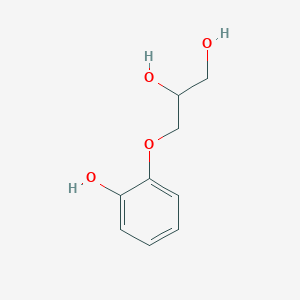
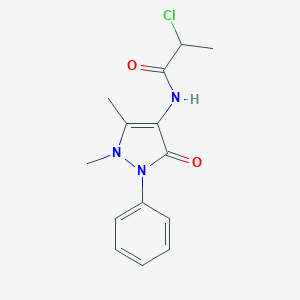
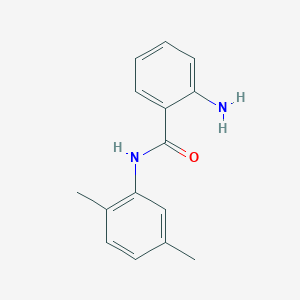
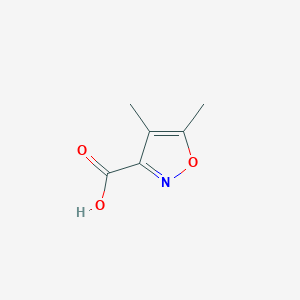
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
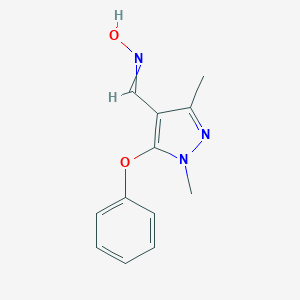
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
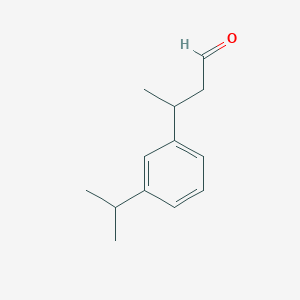
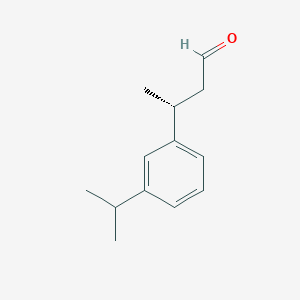
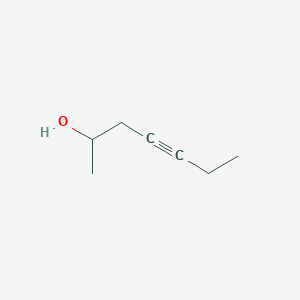
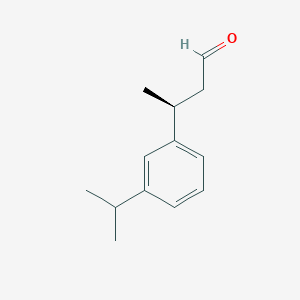
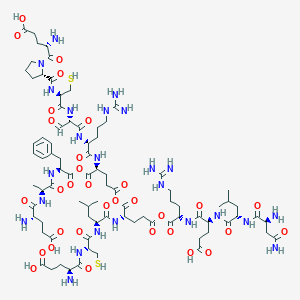
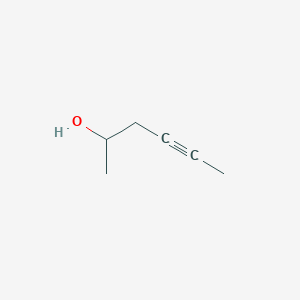
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)